molecular formula C8H10INO B8678805 4-Iodo-N-propyl-2-pyridone

4-Iodo-N-propyl-2-pyridone

Cat. No. B8678805
M. Wt: 263.08 g/mol
InChI Key: NYLKPNKATQZZSA-UHFFFAOYSA-N
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Patent
US08877754B2

Procedure details

2.00 g (9.05 mmol) 4-iodo-2-pyridone (XXII.1) are added to 1.00 mL (10.9 mmol) 1-bromopropane and 3.13 g (22.6 mmol) K2CO3 in 10 mL DMF. The mixture is stirred at rt over night. After that time, water is added and the mixture is extracted with EtOAc. The organic layer is washed with aq. NaHCO3 solution, dried over sodium sulphate and the solvent is removed in vacuo. The residue is purified by RP-HPLC (water+0.15% FA, MeOH).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.Br[CH2:10][CH2:11][CH3:12].C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[I:1][C:2]1[CH:7]=[CH:6][N:5]([CH2:10][CH2:11][CH3:12])[C:4](=[O:8])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=CC(NC=C1)=O
Name
Quantity
1 mL
Type
reactant
Smiles
BrCCC
Name
Quantity
3.13 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc
WASH
Type
WASH
Details
The organic layer is washed with aq. NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by RP-HPLC (water+0.15% FA, MeOH)

Outcomes

Product
Name
Type
Smiles
IC1=CC(N(C=C1)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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